![molecular formula C7H14ClO5PS B6610290 diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate CAS No. 2770524-88-2](/img/structure/B6610290.png)
diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is a versatile chemical compound with a unique structure that enables the synthesis of complex molecules and exploration of new reaction pathways. This compound is valuable in various scientific research applications, particularly in organic chemistry studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorosulfonyl cyclopropane derivative. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent, like toluene . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, diaryliodonium salts, and bases like sodium hydride . The reactions are often carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonate derivatives, while oxidation reactions can produce sulfonylated products .
科学的研究の応用
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has numerous scientific research applications, including:
Organic Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.
Biology and Medicine: It is employed in the development of novel pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate involves its ability to act as a versatile electrophile in various chemical reactions. The chlorosulfonyl group can be readily displaced by nucleophiles, leading to the formation of new chemical bonds . The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable in the synthesis of biologically active molecules .
類似化合物との比較
Similar Compounds
Some compounds similar to diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate include:
- Diethyl (4-chlorophenyl)amino(phenyl)methylphosphonate
- Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate
- Diethyl (1-(4-chlorophenyl)amino-3-phenylallyl)phosphonate
Uniqueness
This compound is unique due to its cyclopropyl ring and chlorosulfonyl group, which provide distinct reactivity and versatility in chemical synthesis. This uniqueness allows it to be used in a wide range of applications, from organic synthesis to the development of new pharmaceuticals.
特性
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQUUYHWSFBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
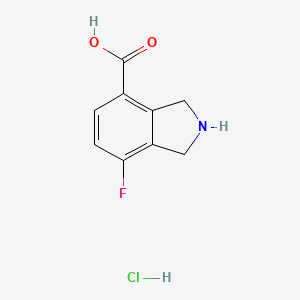
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)
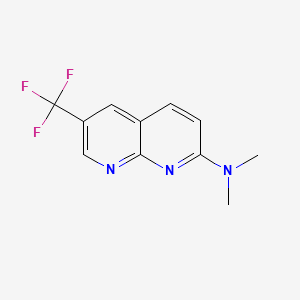
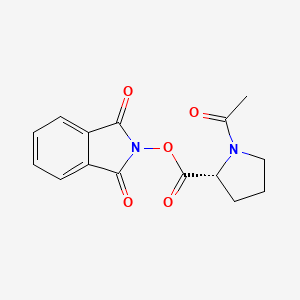
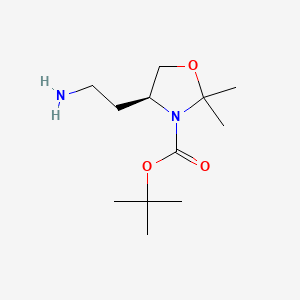
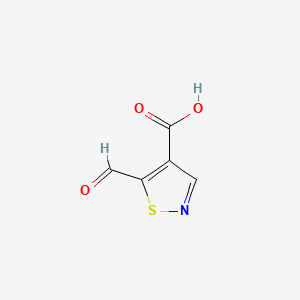
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)
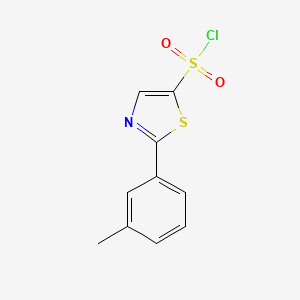
![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)
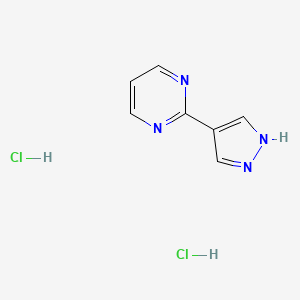
![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
